

X-ray Crystallography of 2-Chloro-N-phenylisonicotinamide Analogs: A Technical Guide

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Compound of Interest

Compound Name: *2-Chloro-N-phenylisonicotinamide*

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This technical guide provides a comprehensive overview of the X-ray crystallography data for a series of **2-Chloro-N-phenylisonicotinamide** analogs. The following sections detail the crystallographic data in a structured format, outline the experimental protocols for synthesis and crystal growth, and present a generalized experimental workflow for X-ray crystallographic analysis.

Crystallographic Data for 2-Chloro-N-aryl-nicotinamide Analogs

While direct crystallographic data for a series of **2-Chloro-N-phenylisonicotinamide** (the 4-pyridyl isomer) analogs is not readily available in the searched literature, a comprehensive study on the closely related 2-Chloro-N-aryl-nicotinamide (the 3-pyridyl isomer) analogs provides valuable insights into the supramolecular structures and crystal packing of this class of compounds. The data from this study, along with data for nitrophenyl analogs, are summarized below.

Table 1: Crystallographic Data for N-Aryl-2-chloronicotinamide Analogs[1]

Compound	Formula	Crystal System	Space Group	Z'	Key Hydrogen Bonds
(I) $X = H$	$C_{12}H_9ClN_2O$	Monoclinic	$P2_1/c$	1	$N-H\cdots N, C-H\cdots$ $\pi(\text{pyridyl}), C-H\cdots$ $\pi(\text{arene})$
(II) $X = CH_3$	$C_{13}H_{11}ClN_2O$	Triclinic	P-1	2	$N-H\cdots O, C-H\cdots O, C-H\cdots\pi(\text{arene})$
(III) $X = F$	$C_{12}H_8ClFN_2O \cdot H_2O$	Monoclinic	$P2_1/c$	1	$N-H\cdots O, O-H\cdots O, O-H\cdots N$
(IV) $X = Cl$	$C_{12}H_8Cl_2N_2O$	Monoclinic	$P2_1$	4	$N-H\cdots O, C-H\cdots$ $\pi(\text{arene})$
(V) $X = Br$	$C_{12}H_8BrClN_2O$	Monoclinic	$P2_1/c$	1	$N-H\cdots O, C-H\cdots N$
(VI) $X = I$	$C_{12}H_8ClIN_2O$	Monoclinic	$P2_1/n$	1	$N-H\cdots O, C-H\cdots$ $\pi(\text{arene}), I\cdots N(\text{pyridyl})$
(VII) $X = CH_3O$	$C_{13}H_{11}ClN_2O_2$	Monoclinic	$P2_1/n$	1	$N-H\cdots O$
(VIII) $X = CN$	$C_{13}H_8ClN_3O$	Triclinic	P-1	2	$N-H\cdots N, C-H\cdots N, C-H\cdots O$

Table 2: Crystallographic Data for 2-Chloro-N-(nitrophenyl)nicotinamide Analogs[2]

Compound	Formula	Crystal System	Space Group	z'	Key Supramolecular Features
2-Chloro-N-(2-nitrophenyl)nicotinamide	<chem>C12H8ClN3O3</chem>	Not Specified	Not Specified	Not Specified	C-H...O hydrogen bonds forming chains of edge-fused rings.
2-Chloro-N-(3-nitrophenyl)nicotinamide monohydrate	<chem>C12H8ClN3O3.H2O</chem>	Not Specified	Not Specified	Not Specified	N-H...O, O-H...O, and O-H...N hydrogen bonds forming chains of edge-fused rings.
2-Chloro-N-(4-nitrophenyl)nicotinamide	<chem>C12H8ClN3O3</chem>	Monoclinic	P2 ₁ /n	2	N-H...N hydrogen bonds forming simple chains.

Experimental Protocols

This section outlines the general procedures for the synthesis of the parent compound, **2-Chloro-N-phenylisonicotinamide**, and a generalized protocol for single crystal X-ray diffraction based on methodologies reported for analogous compounds.

Synthesis of 2-Chloro-N-phenylisonicotinamide

The following is a general procedure for the synthesis of **2-Chloro-N-phenylisonicotinamide**:

- Reaction Setup: 2-chloroisonicotinoyl chloride is dissolved in a suitable solvent such as 1,2-dichloroethane and cooled to 0 °C.[3]
- Addition of Reagents: A solution of aniline and a base, for example, N,N-diisopropylethylamine (DIPEA), in the same solvent is added slowly to the cooled solution over a period of approximately one hour.[3]
- Reaction Progression: The reaction mixture is stirred at 0 °C for one hour, then warmed to a higher temperature (e.g., 95 °C) and maintained for another hour.[3]
- Workup: After cooling to room temperature, the reaction is quenched with water. The resulting mixture is filtered, and the filtrate is extracted with a solvent like dichloromethane. The organic phases are then combined.[3]
- Purification: The combined organic phase is dried with a drying agent such as anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
- Recrystallization: The crude product is recrystallized from a solvent system, for instance, a methanol/water mixture, to yield the purified **2-chloro-N-phenylisonicotinamide**.[3]

Single Crystal Growth and X-ray Data Collection

The following is a generalized protocol for obtaining single crystals and collecting X-ray diffraction data, based on common practices for similar organic compounds:

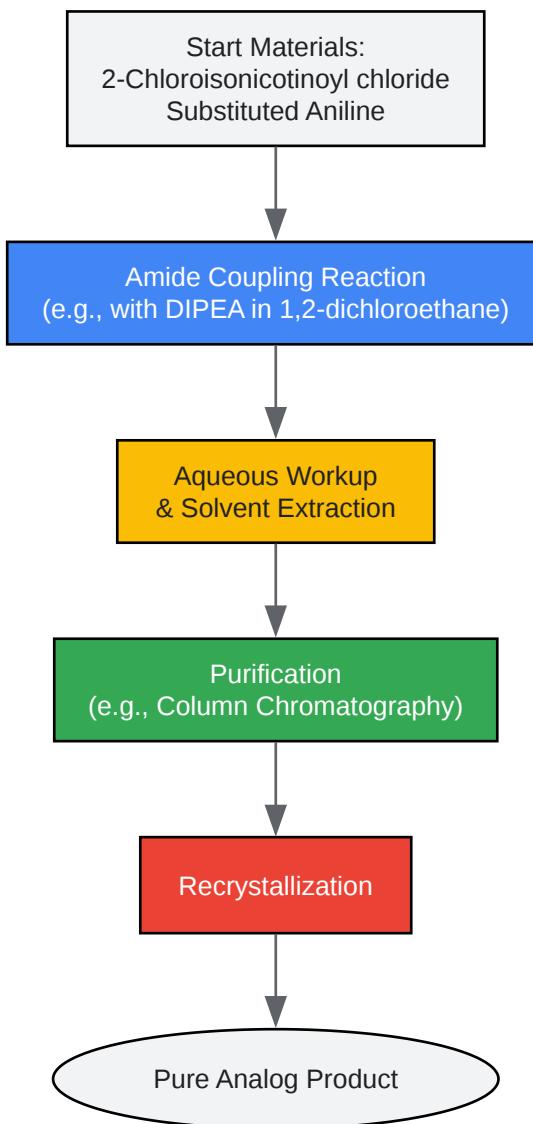
- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., dichloromethane, ethanol).
- Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, often low temperatures like 150 K, using a radiation source such as Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$). Data collection is typically performed using ω -scans.
- Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on

F². All non-hydrogen atoms are refined with anisotropic thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of **2-Chloro-N-phenylisonicotinamide** analogs.

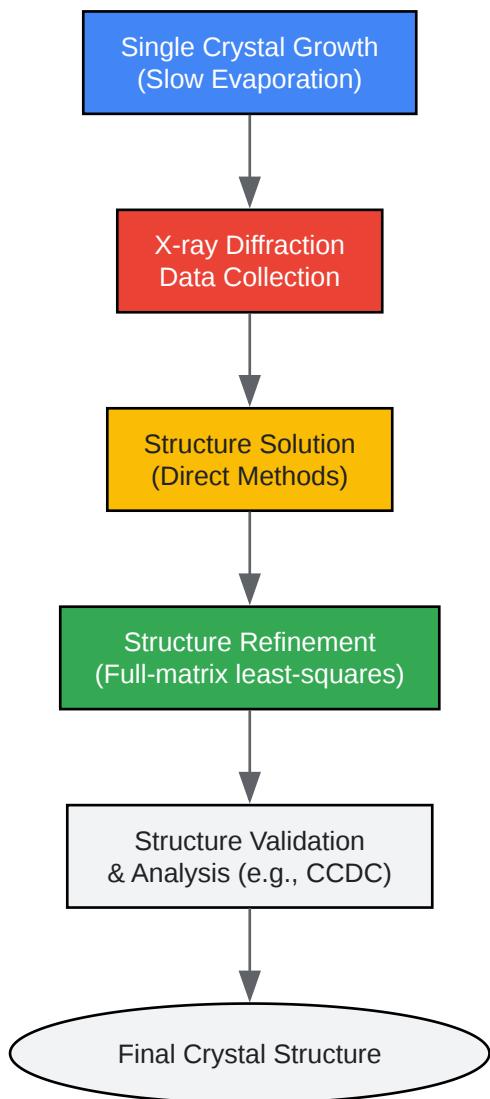
Synthesis Workflow for 2-Chloro-N-phenylisonicotinamide Analogs



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Caption: A generalized workflow for the synthesis of **2-Chloro-N-phenylisonicotinamide** analogs.

X-ray Crystallography Workflow

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Caption: A standard workflow for determining the crystal structure of a small molecule.

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